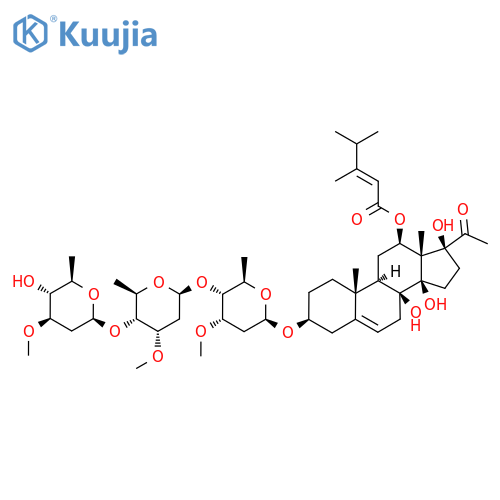Cas no 106758-54-7 (Qingyangshengenin B)

Qingyangshengenin B structure
商品名:Qingyangshengenin B
Qingyangshengenin B 化学的及び物理的性質
名前と識別子
-
- Qingyangshengenin B
- 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-12-[(3,4-dimethyl-1-oxo-2-pentenyl)oxy]-8,14,17-trihydroxy-,[3b,12b(E),14b,17a]-
- 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-12-[[(2E)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-8,14,17-trihydroxy-,(3b,12b,14b,17a)- (9CI)
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®
- Otophylloside B
- [(3S,9R,10R,12R,13S,14R,17S)-17-Acetyl-8,14,17-trihydroxy-3-[(2S,4S,5R,6R)-5-[(2R,4S,5R,6R)-5-[(2R,4
- (3beta,12beta,14beta,17alpha)-3-{[2,6-dideoxy-3-O-methyl-beta-D-arabino-hexop
- CHEBI:139305
- 106758-54-7
- [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
- CS-0009117
- AKOS030573692
- (3beta,12beta,14beta,17alpha)-3-{[2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl]oxy}-8,14,17-trihydroxy-20-oxopregn-5-en-12-yl (2E)-3,4-dimethylpent-2-enoate
- CHEMBL4224992
- 3beta-{[2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1->4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl]oxy}-8,14beta,17beta-trihydroxy-20-oxo-17alpha-pregn-5-en-12beta-yl (2E)-3,4-dimethylpent-2-enoate
- FS-8838
- QingyangshengeninB
- HY-N0582
- DA-56504
-
- インチ: 1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1
- InChIKey: YLHXSKZGPASTOD-ZMZOTGGVSA-N
- ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@@](C(C([H])([H])[H])=O)([C@@]1(C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C3=C([H])C([H])([H])[C@@]21O[H])O[C@@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@@]1([H])C([H])([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[C@@]1([H])C([H])([H])[C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC(/C(/[H])=C(\C([H])([H])[H])/C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 922.528986g/mol
- ひょうめんでんか: 0
- XLogP3: 3.7
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 回転可能化学結合数: 14
- どういたいしつりょう: 922.528986g/mol
- 単一同位体質量: 922.528986g/mol
- 水素結合トポロジー分子極性表面積: 207Ų
- 重原子数: 65
- 複雑さ: 1790
- 同位体原子数: 0
- 原子立体中心数の決定: 20
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 923.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 898.5±65.0 °C at 760 mmHg
- フラッシュポイント: 249.0±27.8 °C
- ようかいど: ほとんど溶けない(0.078 g/l)(25ºC)、
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Qingyangshengenin B セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Qingyangshengenin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | O214165-1mg |
Otophylloside B |
106758-54-7 | 1mg |
$ 125.00 | 2022-06-03 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMS1461-1 mg |
Otophylloside B |
106758-54-7 | 99.26% | 1mg |
¥1482.00 | 2022-04-26 | |
| ChemScence | CS-0009117-5mg |
Qingyangshengenin B |
106758-54-7 | 5mg |
$336.0 | 2022-04-28 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMS1461-10 mg |
Otophylloside B |
106758-54-7 | 99.26% | 10mg |
¥5139.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3300-10mg |
Otophylloside B |
106758-54-7 | 98% | 10mg |
$96 | 2023-09-20 | |
| MedChemExpress | HY-N0582-5mg |
Otophylloside B |
106758-54-7 | ≥99.0% | 5mg |
¥2023 | 2024-04-21 | |
| TargetMol Chemicals | TMS1461-5mg |
Qingyangshengenin B |
106758-54-7 | 99.26% | 5mg |
¥ 1190 | 2024-07-19 | |
| Ambeed | A194348-5mg |
Qingyangshengenin B |
106758-54-7 | 97% | 5mg |
$293.0 | 2024-06-02 | |
| Aaron | AR008VNR-5mg |
Qingyangshengenin B |
106758-54-7 | 97% | 5mg |
$243.00 | 2025-02-11 | |
| TargetMol Chemicals | TMS1461-50mg |
Qingyangshengenin B |
106758-54-7 | 99.26% | 50mg |
¥ 4380 | 2024-07-19 |
Qingyangshengenin B 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
3. Book reviews
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
推奨される供給者
Amadis Chemical Company Limited
(CAS:106758-54-7)Qingyangshengenin B

清らかである:99%
はかる:5mg
価格 ($):264.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:106758-54-7)Otophylloside B

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ